

Application Notes and Protocols for the Analytical Detection of FPI-1602

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Compound of Interest		
Compound Name:	FPI-1602	
Cat. No.:	B12414772	Get Quote

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Introduction

FPI-1602 is a molecule identified as a potential inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed in the stroma of various cancers and sites of tissue remodeling. The analytical detection and quantification of **FPI-1602** are crucial for preclinical and clinical development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the analytical detection of **FPI-1602**, drawing upon established methods for similar Fibroblast Activation Protein Inhibitors (FAPI).

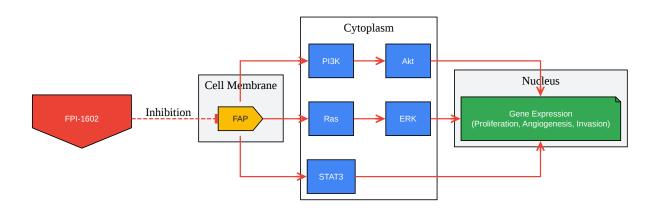
Chemical Information for FPI-1602:

Parameter	Value
CAS Number	1452460-31-9[1][2]
Molecular Formula	C11H17N5O7S[1]
Molecular Weight	363.35 g/mol [1]
Chemical Structure	O=C(NNC([C@H]1[N@@]2C(N(OS(=O)(O)=O)- -INVALID-LINKCC1)=O)=O)



Signaling Pathway of Fibroblast Activation Protein (FAP)

FAP is involved in multiple signaling pathways that promote tumor growth, invasion, and metastasis. Understanding these pathways is essential for contextualizing the mechanism of action of FAP inhibitors like **FPI-1602**. FAP can activate signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are central to cell proliferation, survival, and angiogenesis.[3][4][5][6][7]



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Figure 1: Simplified FAP Signaling Pathway and Inhibition by FPI-1602.

Analytical Methods

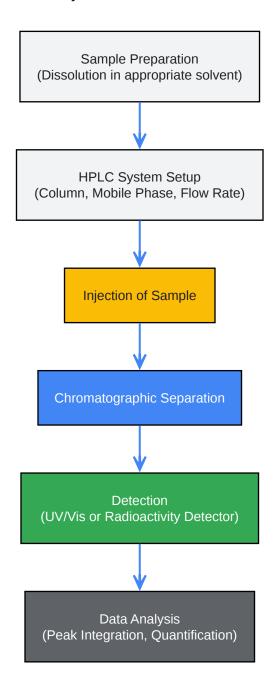
The analytical methods detailed below are based on protocols developed for quinoline-based FAP inhibitors, a common structural class for these molecules.[8][9][10][11] These methods can be adapted and validated for the specific detection of **FPI-1602**. For FAPI-based radiopharmaceuticals, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard quality control methods.[12][13][14][15][16]



High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust method for determining the purity of **FPI-1602** and for its quantification in various matrices. If **FPI-1602** is radiolabeled, a radio-HPLC setup with a radioactivity detector is required.

Experimental Workflow for HPLC Analysis:





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Figure 2: General Experimental Workflow for HPLC Analysis.

Protocol: HPLC Method for FPI-1602

- Instrumentation: A standard HPLC system equipped with a UV/Vis detector is suitable for non-radiolabeled FPI-1602. For radiolabeled FPI-1602, a radio-HPLC system with an in-line radioactivity detector is necessary.
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size) is a common choice for separating quinoline-based compounds.[17]
- Mobile Phase: A gradient elution is typically employed.
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
 - Mobile Phase B: Acetonitrile with 0.1% TFA
- Gradient Program:

0-5 min: 95% A, 5% B

5-25 min: Linear gradient to 5% A, 95% B

25-30 min: 5% A, 95% B

30-35 min: Return to 95% A, 5% B

Flow Rate: 1.0 mL/min

Detection:

- UV/Vis: Wavelength set based on the UV absorbance maximum of FPI-1602 (to be determined experimentally, typically around 280 nm for similar structures).
- Radioactivity: Appropriate detector for the specific radionuclide if **FPI-1602** is radiolabeled.
- Injection Volume: 10-20 μL



• Data Analysis: The purity of **FPI-1602** is determined by the area percentage of the main peak relative to the total peak area. Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a reference standard.

Quantitative Data from Representative FAPI HPLC Analysis:

The following table summarizes typical performance data for the HPLC analysis of a similar FAPI compound, [68Ga]Ga-FAPI-46, which can serve as a benchmark for method development for **FPI-1602**.

Parameter	Typical Value	Reference
Retention Time	6.65 min	[12][13]
Limit of Detection (LOD)	79 kBq/mL (for radiolabeled)	[12]
Limit of Quantification (LOQ)	42 kBq/mL (for radiolabeled)	[12]
Linearity (R²)	> 0.999	[12]
Repeatability (%CV for RCP)	< 0.03%	[12]
Repeatability (%CV for tR)	< 0.16%	[12]

Thin-Layer Chromatography (TLC) for Radiochemical Purity

For radiolabeled **FPI-1602**, radio-TLC is a rapid and straightforward method to determine radiochemical purity. This technique separates the labeled compound from potential radioactive impurities.

Protocol: Radio-TLC Method for Radiolabeled FPI-1602

- Stationary Phase: Silica gel-coated TLC plates.
- Mobile Phase: A common mobile phase for separating radiolabeled FAPI compounds is a
 mixture of ammonium acetate and methanol (e.g., 1:1 v/v) or a citrate buffer.[16]



- Sample Application: Spot a small volume (1-2 μ L) of the radiolabeled **FPI-1602** solution onto the TLC plate.
- Development: Place the TLC plate in a developing chamber containing the mobile phase and allow the solvent front to move up the plate.
- Detection: After development, the TLC plate is dried and analyzed using a radio-TLC scanner or by autoradiography to visualize the distribution of radioactivity.[18][19]
- Data Analysis: The radiochemical purity is calculated by quantifying the radioactivity in the spot corresponding to the labeled **FPI-1602** relative to the total radioactivity on the TLC plate. The retention factor (Rf) values are used to identify the different radioactive species.

Expected Rf Values for a Representative FAPI ([68Ga]Ga-FAPI-46):

Species	Expected Rf in Citrate Buffer	Expected Rf in Ammonium Acetate/Methanol	Reference
[68Ga]Ga-FAPI-46	0.8 - 1.0	[13]	
68Ga impurities	0.0 - 0.2	[13]	
Labeled Product	0.8 - 0.9	[16]	-
Free Gallium-68	0.0 - 0.1	[16]	

Summary and Conclusion

The analytical methods presented here provide a robust framework for the detection and quantification of **FPI-1602**. The HPLC method is suitable for determining purity and for quantitative analysis in various sample matrices, while the radio-TLC method offers a rapid approach for assessing the radiochemical purity of labeled **FPI-1602**. These protocols, derived from established methods for similar FAP inhibitors, should be validated for the specific characteristics of **FPI-1602** to ensure accurate and reliable results in research and development settings. The provided diagrams of the FAP signaling pathway and experimental workflow offer a visual guide to the underlying biology and analytical procedures.



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